2-Deschloro Carfentrazone Ethyl Ester
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Overview
Description
Preparation Methods
The preparation of 2-Deschloro Carfentrazone Ethyl Ester involves several synthetic routes. One common method includes reacting 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with acrylic acid through a diazo arylation reaction. This reaction produces 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,3-triazol-1-yl]-4-fluorophenyl}propionic acid. The resulting product is then esterified with ethanol in the presence of an acidic catalyst to yield carfentrazone-ethyl .
Chemical Reactions Analysis
2-Deschloro Carfentrazone Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: In acidic conditions, it can hydrolyze to form carboxylic acid and alcohol.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: It can be reduced to form corresponding alcohols.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis and sulfuric acid for esterification . The major products formed from these reactions are carboxylic acids, alcohols, and esters .
Scientific Research Applications
2-Deschloro Carfentrazone Ethyl Ester is primarily used as an intermediate in the synthesis of carfentrazone-ethyl, a herbicide. This herbicide is used in agriculture to control broadleaf weeds in crops such as wheat, rice, and corn . The compound’s degradation behavior and persistence in soil have been studied to assess its environmental impact . Additionally, its stereoselective degradation behavior has been analyzed to understand its environmental risk from a chiral perspective .
Mechanism of Action
The mechanism of action of 2-Deschloro Carfentrazone Ethyl Ester, through its conversion to carfentrazone-ethyl, involves the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll biosynthetic pathway of plants. By inhibiting PPO, the compound disrupts membrane integrity, leading to cell death . This mode of action makes it effective in controlling broadleaf weeds .
Comparison with Similar Compounds
2-Deschloro Carfentrazone Ethyl Ester is unique due to its specific structure and mode of action. Similar compounds include:
Carfentrazone-ethyl: The parent compound used as a herbicide.
Sulfentrazone: Another aryl triazolinone herbicide with a similar mode of action.
Fenoxaprop-p-ethyl: A herbicide used for controlling grass weeds.
These compounds share similar applications in agriculture but differ in their chemical structures and specific target weeds .
Properties
Molecular Formula |
C15H15ClF3N3O3 |
---|---|
Molecular Weight |
377.74 g/mol |
IUPAC Name |
ethyl 3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
InChI |
InChI=1S/C15H15ClF3N3O3/c1-3-25-13(23)5-4-9-6-12(11(17)7-10(9)16)22-15(24)21(14(18)19)8(2)20-22/h6-7,14H,3-5H2,1-2H3 |
InChI Key |
FMSBECMBLPOLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F |
Origin of Product |
United States |
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